Diisopropylamine hydrobromide is an organic compound with the chemical formula C₆H₁₆BrN. It is a quaternary ammonium salt derived from diisopropylamine and hydrobromic acid. This compound appears as a colorless liquid and has a phase transition temperature of approximately -13.7°C, indicating its volatility and potential applications in various chemical processes . The compound is known for its ability to emit ultraviolet light in the range of 200-400 nm, which may be relevant in photochemical applications .
DIPAB itself does not have a well-defined mechanism of action in biological systems. However, its amine functionality can participate in various interactions, depending on the context. For example, the positively charged nitrogen can interact with negatively charged biomolecules like phosphates in DNA or cell membranes []. Additionally, the steric hindrance caused by the isopropyl groups can influence the reactivity of the amine group.
The specific mechanism of action of DIPAB would depend on the intended use in a particular research application. More information about the research context is needed for a detailed analysis of its mechanism.
DIPAB can be irritating to the skin, eyes, and respiratory system. It is also flammable [].
These reactions highlight the compound's versatility in synthetic chemistry.
Diisopropylamine hydrobromide can be synthesized through several methods:
These methods are commonly employed in laboratory settings for the preparation of this compound.
Diisopropylamine hydrobromide has several applications across various fields:
Several compounds share structural similarities with diisopropylamine hydrobromide. Here are a few notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Diethylamine Hydrobromide | C₄H₁₃BrN | Used as a reagent; less sterically hindered than diisopropylamine. |
Triethylamine | C₆H₁₅N | A tertiary amine; used as a base and catalyst. |
N,N-Dimethylaminopropylamine | C₇H₁₈N | Exhibits different solubility properties; used in pharmaceuticals. |
Diisopropylamine hydrobromide is unique due to its specific steric hindrance from the two isopropyl groups, which affects its reactivity and interaction profiles compared to simpler amines like diethylamine. Its ability to form stable salts and its potential applications in organic synthesis further distinguish it from similar compounds.
Catalytic reductive amination is a cornerstone method for synthesizing amine derivatives, including diisopropylamine hydrobromide. This process typically involves the condensation of aldehydes or ketones with amines, followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reducing agent due to its mild reactivity and compatibility with acid-sensitive functional groups. In dichloroethane (DCE) or tetrahydrofuran (THF) solvents, NaBH(OAc)₃ facilitates high-yield reductive amination of aliphatic aldehydes with secondary amines like diisopropylamine, achieving conversions exceeding 90% under optimized conditions.
A critical challenge in diisopropylamine hydrobromide synthesis is minimizing byproducts such as aldol adducts and alcohols. Studies on long-chain aldehydes in microemulsion systems (MES) demonstrate that maintaining low aldehyde concentrations during reaction suppresses aldol condensation, enhancing selectivity toward the target amine. For instance, a cyclic semibatch operation with controlled aldehyde dosing in MES achieved a selectivity of 64.3% and yield of 43.8%, outperforming continuous stirred-tank reactor configurations.
Cobalt-containing catalysts have also been explored for reductive amination. Composites with metallic cobalt nanoparticles supported on silica aerosil show promise, though diisopropylamine presents unique challenges. In reactions involving p-methoxybenzaldehyde, diisopropylamine failed to undergo amination, instead yielding p-methoxybenzyl alcohol as the primary product. This underscores the steric and electronic limitations of bulky secondary amines in catalytic systems optimized for primary amines.
Table 1: Comparative Catalytic Systems for Reductive Amination
Catalyst | Substrate Pair | Solvent | Yield (%) | Selectivity (%) | Reference |
---|---|---|---|---|---|
NaBH(OAc)₃ | Aliphatic Aldehyde + DIPA | DCE | 92 | 88 | |
Rh/SulfoXantphos | Undecanal + DEA | MES | 43.8 | 64.3 | |
Co/aerosil | p-Methoxybenzaldehyde + DIPA | THF | 0* | N/A |
*Reaction yielded p-methoxybenzyl alcohol instead of amine.
Crystallization of diisopropylamine hydrobromide is pivotal for obtaining materials with desired ferroelectric properties. The compound exhibits a melting point of 248–252°C and high solubility in polar solvents such as water, enabling crystallization via cooling or antisolvent methods. Nuclear magnetic resonance (NMR) studies confirm the structural integrity of crystals, with sharp singlet peaks corresponding to the isopropyl groups and bromide counterion.
Ferroelectric phase control is achieved through solvent selection and cooling rates. Aqueous solutions crystallized at 5°C/min yield monoclinic phases with enhanced piezoelectric coefficients, whereas slower cooling (1°C/min) in ethanol/water mixtures produces orthorhombic polymorphs. X-ray diffraction (XRD) analysis reveals that rapid cooling promotes smaller crystal domains (∼50 nm) with higher remnant polarization (Pr = 1.2 µC/cm²), compared to larger domains (∼200 nm) in slowly cooled samples (Pr = 0.8 µC/cm²).
Table 2: Crystallization Parameters and Phase Outcomes
Solvent | Cooling Rate (°C/min) | Crystal Phase | Domain Size (nm) | Remnant Polarization (µC/cm²) |
---|---|---|---|---|
Water | 5 | Monoclinic | 50 | 1.2 |
Ethanol/Water | 1 | Orthorhombic | 200 | 0.8 |
Thin films of diisopropylamine hydrobromide are critical for electronic applications, necessitating precise deposition techniques. Spin coating employs aqueous or ethanolic solutions (10–20 mg/mL), with spin speeds of 2000–4000 rpm producing uniform films (50–100 nm thickness). Atomic force microscopy (AFM) reveals root-mean-square (RMS) roughness values below 2 nm for films annealed at 80°C, ideal for capacitor dielectrics.
In contrast, thermal evaporation requires sublimation at 150–180°C under vacuum (10⁻⁶ mbar), yielding amorphous films with thicknesses controllable to ±5 nm. However, decomposition above 200°C limits this method’s utility. X-ray photoelectron spectroscopy (XPS) confirms stoichiometric preservation in spin-coated films, whereas evaporated films exhibit minor bromide loss (∼5%) due to thermal dissociation.
Table 3: Thin Film Deposition Parameters and Characteristics
Method | Solution Concentration (mg/mL) | Temperature (°C) | Thickness (nm) | Roughness (RMS, nm) | Crystallinity |
---|---|---|---|---|---|
Spin Coating | 15 | 80 | 75 | 1.8 | Polycrystalline |
Thermal Evaporation | N/A | 160 | 100 | 3.2 | Amorphous |